molecular formula C15H21ClN2O3 B2522040 Tert-butyl (1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl)carbamate CAS No. 1448026-79-6

Tert-butyl (1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl)carbamate

Cat. No.: B2522040
CAS No.: 1448026-79-6
M. Wt: 312.79
InChI Key: GBIAQYIZCMSMFZ-UHFFFAOYSA-N
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Description

Tert-butyl (1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl)carbamate is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a dimethylamino group attached to an oxoethyl backbone. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethanol. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Tert-butyl (1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various intermediates and final products.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by forming covalent bonds with the active site residues. This interaction can lead to the inactivation of the enzyme and subsequent modulation of the biochemical pathway in which the enzyme is involved. The molecular targets and pathways affected by this compound depend on its specific application and the biological system under study .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (1-(2-chlorophenyl)-2-(methylamino)-2-oxoethyl)carbamate: Similar structure but with a methylamino group instead of a dimethylamino group.

    Tert-butyl (1-(2-chlorophenyl)-2-(ethylamino)-2-oxoethyl)carbamate: Similar structure but with an ethylamino group instead of a dimethylamino group.

Uniqueness

Tert-butyl (1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl)carbamate is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. This compound exhibits distinct reactivity and selectivity in chemical reactions, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-[1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(20)17-12(13(19)18(4)5)10-8-6-7-9-11(10)16/h6-9,12H,1-5H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIAQYIZCMSMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1Cl)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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